molecular formula C16H10F3NO2 B14458786 4,4-Diphenyl-2-(trifluoromethyl)-1,3-oxazol-5(4H)-one CAS No. 66894-48-2

4,4-Diphenyl-2-(trifluoromethyl)-1,3-oxazol-5(4H)-one

Cat. No.: B14458786
CAS No.: 66894-48-2
M. Wt: 305.25 g/mol
InChI Key: RQDGCVKGFVJMDV-UHFFFAOYSA-N
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Description

4,4-Diphenyl-2-(trifluoromethyl)-1,3-oxazol-5(4H)-one is a synthetic organic compound known for its unique chemical structure and properties This compound features a trifluoromethyl group attached to an oxazole ring, which is further substituted with two phenyl groups

Preparation Methods

The synthesis of 4,4-Diphenyl-2-(trifluoromethyl)-1,3-oxazol-5(4H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 4,4-diphenyl-2-(trifluoromethyl)-2-oxazoline with a suitable oxidizing agent to form the desired oxazole derivative. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

4,4-Diphenyl-2-(trifluoromethyl)-1,3-oxazol-5(4H)-one undergoes various chemical reactions, including:

Scientific Research Applications

4,4-Diphenyl-2-(trifluoromethyl)-1,3-oxazol-5(4H)-one has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 4,4-Diphenyl-2-(trifluoromethyl)-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity. The oxazole ring may also participate in hydrogen bonding and π-π interactions, further influencing its biological activity .

Comparison with Similar Compounds

When compared to similar compounds, 4,4-Diphenyl-2-(trifluoromethyl)-1,3-oxazol-5(4H)-one stands out due to its unique combination of functional groups. Similar compounds include:

Properties

CAS No.

66894-48-2

Molecular Formula

C16H10F3NO2

Molecular Weight

305.25 g/mol

IUPAC Name

4,4-diphenyl-2-(trifluoromethyl)-1,3-oxazol-5-one

InChI

InChI=1S/C16H10F3NO2/c17-16(18,19)13-20-15(14(21)22-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H

InChI Key

RQDGCVKGFVJMDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)OC(=N2)C(F)(F)F)C3=CC=CC=C3

Origin of Product

United States

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